5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide
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Overview
Description
5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of N-methylhydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C4H6N4S2 |
---|---|
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5-amino-N-methylthiadiazole-4-carbothioamide |
InChI |
InChI=1S/C4H6N4S2/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |
InChI Key |
FPJCBCUQMUQUDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=C(SN=N1)N |
Origin of Product |
United States |
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